molecular formula C9H8Cl2N2O B14577240 2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- CAS No. 61548-56-9

2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro-

Cat. No.: B14577240
CAS No.: 61548-56-9
M. Wt: 231.08 g/mol
InChI Key: LAZPFXNSXNPHEJ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. Quinolinones are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone derivatives with chloroacetic acid, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Formation of dihydroquinolinone derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential therapeutic agent for treating infections and cancer.

    Industry: As an intermediate in the production of dyes, pigments, and other chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolinone: A parent compound with similar structural features.

    Chloroquinolinone: A derivative with chlorine substituents.

    Aminoquinolinone: A derivative with amino substituents.

Uniqueness

2(1H)-Quinolinone, 3-amino-6,7-dichloro-3,4-dihydro- is unique due to the presence of both amino and dichloro substituents, which can significantly influence its chemical reactivity and biological activity compared to other quinolinone derivatives.

Properties

CAS No.

61548-56-9

Molecular Formula

C9H8Cl2N2O

Molecular Weight

231.08 g/mol

IUPAC Name

3-amino-6,7-dichloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8Cl2N2O/c10-5-1-4-2-7(12)9(14)13-8(4)3-6(5)11/h1,3,7H,2,12H2,(H,13,14)

InChI Key

LAZPFXNSXNPHEJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC(=C(C=C21)Cl)Cl)N

Origin of Product

United States

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